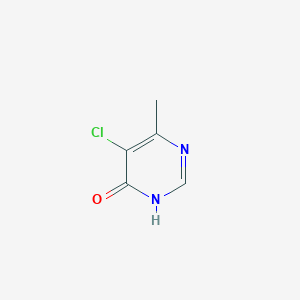

5-Chloro-6-methylpyrimidin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

5-chloro-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDUVRHFPFLCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343300 | |

| Record name | 5-Chloro-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-72-9 | |

| Record name | 5-Chloro-6-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7752-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classical Synthetic Route: Chlorination of 6-Methylpyrimidin-4(3H)-one

The most direct approach to prepare 5-chloro-6-methylpyrimidin-4(3H)-one involves selective chlorination at the 5-position of 6-methylpyrimidin-4(3H)-one. This method typically includes:

- Starting Material: 6-Methylpyrimidin-4(3H)-one

- Chlorinating Reagents: Chlorine gas, thionyl chloride, or N-chlorosuccinimide (NCS)

- Reaction Conditions: Controlled temperature (often 0-25°C), inert atmosphere (nitrogen or argon), and solvent such as acetonitrile or dichloromethane

- Mechanism: Electrophilic aromatic substitution where the chlorine atom substitutes a hydrogen at the 5-position of the pyrimidine ring.

This method yields this compound with high regioselectivity and purity.

Alternative Route: Synthesis via Chloromethyl Intermediates

A patented synthesis route (EP3759082B1) describes the preparation of chloromethyl-substituted pyrimidinones, which can be further transformed to this compound derivatives:

- Step 1: Preparation of 6-(methylsulfanyl)methyl-1H-pyrimidin-4-one by condensation of appropriate precursors.

- Step 2: Chlorination of the methylsulfanyl group to form 6-(chloromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one.

- Step 3: Hydrolysis and substitution reactions to replace the methylsulfanyl group with chlorine at the 5-position.

This multi-step process involves reagents such as sulfuric acid, sodium carbonate, and chlorinating agents under controlled conditions to ensure selective substitution and high yield.

Hydrolysis and Substitution Techniques

Hydrolysis of chloromethyl intermediates under basic conditions (using sodium carbonate or potassium carbonate) facilitates the formation of the pyrimidinone ring with chlorine substitution. This step is critical to convert intermediates into the target compound without side reactions.

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-Methylpyrimidin-4(3H)-one + NCS | 0-25°C | 2-4 hours | 75-85 | Chlorination selective for 5-position |

| 2 | Methylsulfanyl intermediate + Chlorinating agent | Room temp | 1-3 hours | 70-80 | Formation of chloromethyl intermediate |

| 3 | Hydrolysis with Na2CO3 or K2CO3 | 50-80°C | 3-5 hours | 80-90 | Conversion to this compound |

Research Findings and Optimization

- Selectivity: Use of N-chlorosuccinimide under mild conditions enhances regioselectivity, minimizing over-chlorination and byproducts.

- Solvent Effects: Polar aprotic solvents such as acetonitrile improve reaction rates and yields.

- Purification: Crystallization and column chromatography are effective for isolating pure this compound.

- Scale-up: The chlorination process is scalable with appropriate control of temperature and reagent addition rates to maintain product quality.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Chlorination | 6-Methylpyrimidin-4(3H)-one | N-chlorosuccinimide (NCS) | High selectivity, simple setup | Requires careful control to avoid over-chlorination |

| Chloromethyl Intermediate Route | Methylsulfanyl pyrimidinone | Chlorinating agents, bases | Versatile intermediates, good yields | Multi-step, longer synthesis time |

| Hydrolysis & Substitution | Chloromethyl intermediates | Na2CO3, K2CO3 | Efficient conversion | Requires purification steps |

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of amines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-Chloro-6-methylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the treatment of various diseases, including infections and cancer.

Industry: Industrially, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mecanismo De Acción

The mechanism by which 5-Chloro-6-methylpyrimidin-4(3H)-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the pathogen's survival.

Comparación Con Compuestos Similares

Comparative Analysis with Analogous Compounds

Substituent Variations on the Pyrimidinone Core

Table 1: Key Structural and Electronic Comparisons

Electronic and Reactivity Differences

- Bromine in 5-Bromo-6-methylpyrimidin-4(3H)-one increases polarizability, which may enhance halogen bonding in protein-ligand interactions .

- Electron-Donating Groups (EDGs): The amino group in 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one donates electrons, increasing solubility in polar solvents and enabling participation in hydrogen bonding or Schiff base formation .

Actividad Biológica

5-Chloro-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 5-position and a methyl group at the 6-position. Its molecular formula is , and it is characterized by its unique reactivity, which is influenced by the presence of these substituents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleic acid synthesis, making it a candidate for antiviral and anticancer applications. For instance, it can affect the activity of enzymes like dihydrofolate reductase and thymidylate synthase.

- Gene Expression Modulation : Studies indicate that this compound influences gene expression related to oxidative stress responses, altering cellular metabolism and function.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties, demonstrating efficacy against various pathogens.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

- Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis via modulation of gene expression related to cell cycle regulation.

- Synthetic Applications : Beyond its biological activity, this compound serves as an intermediate in the synthesis of more complex organic molecules, which may possess additional pharmacological properties. Its role as a building block in medicinal chemistry highlights its importance in drug development .

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Chloro-6-methylpyrimidin-4(3H)-one?

- Methodology :

- Phosphoryl Chloride Halogenation : A common method involves treating a precursor (e.g., 5-methyl-6-substituted pyrimidin-4(3H)-one) with phosphoryl chloride (POCl₃) under reflux conditions. For example, phosphoryl chloride (1.06 mL, 11.4 mmol) was added to a pyrimidinone derivative and stirred at 100°C for 1 hour, followed by neutralization and extraction .

- Multi-Step Organic Synthesis : Reactions often require temperature control (e.g., 80–100°C), solvent optimization (e.g., dichloromethane for extraction), and anhydrous conditions to prevent hydrolysis. Ethanol or dimethylformamide (DMF) may serve as solvents, with catalysts like sodium bicarbonate for neutralization .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Crude products are typically purified via column chromatography or recrystallization.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Techniques :

- X-Ray Crystallography : Resolves molecular geometry and confirms substituent positions. For example, single-crystal X-ray studies (R factor = 0.055) validate bond angles and torsion angles .

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For pyrimidinones, characteristic deshielded signals for NH and carbonyl groups are observed.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 144.56 g/mol for C₅H₅ClN₂O) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) versus protic solvents (e.g., ethanol) to enhance solubility and reaction rates.

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaHCO₃) may accelerate halogenation or cyclization steps .

- Temperature Gradients : Perform reactions at 80°C, 100°C, and 120°C to identify optimal thermal conditions while minimizing decomposition.

- Data Analysis : Use HPLC or GC-MS to quantify impurities and calculate yield improvements.

Q. What computational methods support the analysis of electronic properties and reaction mechanisms?

- Approaches :

- DFT Calculations : Model electron density maps to predict reactive sites (e.g., electrophilic chlorination at the 5-position) .

- Molecular Dynamics Simulations : Study solvent effects on reaction pathways and intermediate stability.

- Validation : Compare computed NMR chemical shifts (e.g., via Gaussian) with experimental data to refine models .

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

- Case Study : If NMR signals conflict with expected patterns (e.g., unexpected splitting due to tautomerism):

- Variable Temperature NMR : Identify dynamic equilibria between keto-enol tautomers.

- Cross-Validation : Use X-ray crystallography (e.g., SHELXL refinement) to unambiguously assign bond orders and confirm substituent positions .

- Contradiction Management : Re-examine synthetic steps for byproducts (e.g., dichlorinated derivatives) using LC-MS/MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.